Sitostenone

Anticancer Breast Cancer Cytotoxicity

Generic phytosterol sourcing without oxidation-state verification risks irreproducible TNBC cytotoxicity data. Sitostenone (CAS 1058-61-3) provides a defined 4-en-3-one pharmacophore with confirmed MDA-MB-231 activity (IC₅₀ 128.11 µM) and selective ABTS⁺ scavenging (52.4%). • 4.5× potency advantage over β-sitosterol in TNBC assays • 3.32% residual migration rate at 200 µg/mL • Part of validated 3-compound probe set (sitostenone/stigmastenone/β-sitosterol) for SAR campaigns • ≥98% purity, shipped with blue ice for global delivery.

Molecular Formula C29H48O
Molecular Weight 412.7 g/mol
CAS No. 1058-61-3
Cat. No. B090138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSitostenone
CAS1058-61-3
Synonymsstigmast-4-en-3-one
Molecular FormulaC29H48O
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCCC(CCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h18-21,24-27H,7-17H2,1-6H3/t20-,21-,24+,25?,26+,27+,28+,29-/m1/s1
InChIKeyRUVUHIUYGJBLGI-VCVIHXEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Sitostenone Procurement Guide


Sitostenone (stigmast-4-en-3-one, CAS 1058-61-3) is a naturally occurring cholestane triterpenoid characterized by a signature α,β-unsaturated ketone (4-en-3-one) pharmacophore that structurally distinguishes it from the far more abundant 3β-hydroxy phytosterols such as β-sitosterol and from 4,22-dien-3-one analogs like stigmastenone . The molecular formula is C₂₉H₄₈O (MW 412.69 g/mol) . Isolated from plant species including Liriodendron tulipifera, Terminalia phanerophlebia, and Rhizoma Smilacis Glabrae, sitostenone has been evaluated for anticancer, antioxidant, anti-inflammatory, and anti-melanogenic endpoints, yielding a profile that is quantitatively distinct from its closest in-class neighbors [REFS-2, REFS-3].

Sitostenone vs. Generic Phytosterols


The 4-en-3-one oxidation state in sitostenone confers electronic and conformational properties that are absent in both 3β-hydroxy phytosterols (e.g., β-sitosterol) and 4,22-dien-3-one analogs (e.g., stigmastenone). Direct head-to-head experimental evidence confirms that these structural differences produce non-interchangeable biological readouts: sitostenone exhibits an IC₅₀ of 128.11 µM against MDA-MB-231 triple-negative breast cancer cells, while the parent β-sitosterol is 4.5-fold less potent (IC₅₀ = 874.16 µg/mL) . In parallel antioxidant assays, sitostenone scavenges ABTS⁺ radicals (52.4 ± 7.4%), whereas stigmastenone shows no measurable activity . Consequently, procurement of a generic phytosterol without verification of the 4-en-3-one oxidation state risks introducing a compound with fundamentally different pharmacological properties, undermining experimental reproducibility and lead-optimization campaigns.

Sitostenone Differentiation Evidence


Superior Cytotoxicity in MDA-MB-231 Cells vs. β-Sitosterol

In a direct head-to-head cytotoxicity study comparing β-sitosterol and its derivatives, sitostenone demonstrated an IC₅₀ of 128.11 µM (equivalent to 194.88 µg/mL) against the MDA-MB-231 triple-negative breast cancer cell line . The parent compound β-sitosterol required an IC₅₀ of 874.156 µg/mL against the same cell line, yielding a 4.48-fold potency advantage for sitostenone . Against the less aggressive MCF7 line, sitostenone (IC₅₀ = 168.52 µg/mL) was also more potent than β-sitosterol (IC₅₀ = 187.61 µg/mL), though the differential was smaller . The non-tumorigenic MCF 10A cell line was also tested, with sitostenone showing an IC₅₀ of 106.19 µg/mL versus 232.53 µg/mL for β-sitosterol .

Anticancer Breast Cancer Cytotoxicity

Selective ABTS Radical Scavenging vs. Stigmastenone

In a comparative antioxidant screen of 17 compounds from Liriodendron tulipifera, β-sitostenone (compound 6) scavenged ABTS⁺ radical cations at 52.4 ± 7.4%, whereas the structural analog stigmastenone (compound 7), which differs only by an additional C22–C23 double bond, showed no significant activity (ns) at the identical test concentration of 100 µM . This stark activity cliff demonstrates that the 4,22-diene modification in stigmastenone abolishes the ABTS-scavenging capacity retained by sitostenone's 4-ene-3-one scaffold.

Antioxidant Free Radical Scavenging Phytochemistry

Ferric Reducing Power vs. Inactive Stigmastenone

In ferric reducing antioxidant power (FRAP) assays conducted under identical conditions, β-sitostenone generated a reducing power absorbance of 0.29 ± 0.0 OD₇₀₀, while stigmastenone produced no significant signal (ns) . The positive control BHA yielded an absorbance of 0.98 ± 0.1 at the same concentration (100 µM) . This finding reinforces the functional consequence of the 4-ene-3-one versus 4,22-dien-3-one structural difference: the extended conjugation in stigmastenone eliminates the electron-donating capacity that sitostenone retains.

Reducing Power Antioxidant Capacity FRAP Assay

Migration Inhibition in MDA-MB-231 Cells

In a scratch wound migration assay using MDA-MB-231 triple-negative breast cancer cells, sitostenone at 200 µg/mL suppressed cell migration to 3.32%, the lowest rate among all constituents isolated from Etlingera alba . Comparator compounds from the same study included 1,7-diphenyl-6-heptene-3-one, sinapyl alcohol acetate, and sinapyl alcohol diacetate, which all exhibited higher residual migration rates . The free binding energy of sitostenone against matrix metalloproteinase-1 (MMP-1) was calculated at −11.81 kcal/mol, notably more favorable than the comparator values (−8.25, −6.64, and −6.28 kcal/mol, respectively) .

Anti-metastatic Cell Migration Breast Cancer

Caspase-3 Binding Affinity vs. 3β-Glucose Sitosterol

In a comparative in silico docking study against four protein targets, sitostenone bound to caspase-3 (PDB: 2XYG) with a binding energy of −8.34 kcal/mol and an estimated inhibition constant (Ki) of 770.67 µM . Under identical docking parameters, the comparator 3β-glucose sitosterol—the most cytotoxic derivative in the in vitro panel—exhibited a different target engagement profile, with its strongest binding to estrogen receptor beta (−6.94 kcal/mol, Ki = 8.16 µM) . This orthogonal target preference suggests that the 4-en-3-one scaffold of sitostenone directs molecular recognition toward caspase-3, whereas glycosylation at the 3β-position redirects binding toward nuclear hormone receptors.

Molecular Docking Apoptosis In Silico Screening

Sitostenone Application Scenarios


Triple-Negative Breast Cancer Lead Optimization

Sitostenone's 4.5-fold potency advantage over β-sitosterol in MDA-MB-231 cytotoxicity (IC₅₀ 128.11 µM vs. 874.16 µg/mL) and its 3.32% residual migration rate in scratch wound assays position it as a starting scaffold for medicinal chemistry campaigns targeting triple-negative breast cancer [REFS-1, REFS-2]. The in silico binding data to caspase-3 (−8.34 kcal/mol) further supports mechanism-of-action studies focused on pro-apoptotic pathways .

Antioxidant Lead Discovery

The selective ABTS scavenging (52.4 ± 7.4%) and measurable ferric reducing power (0.29 OD₇₀₀) of sitostenone, contrasted with the complete inactivity of stigmastenone, make the 4-en-3-one scaffold a rational starting point for developing antioxidant agents with predictable electron-transfer capacity . Researchers should note that DPPH scavenging is not significant for this compound class, so ABTS-based screening is the appropriate selection assay .

Phytosteroid Oxidative State Comparator Studies

The availability of quantitative activity data for sitostenone (4-en-3-one), stigmastenone (4,22-dien-3-one), and β-sitosterol (3β-hydroxy-5-ene) within the same experimental frameworks—antioxidant assays and cytotoxicity panels —makes this a valuable three-compound probe set for systematic investigation of how incremental modifications to the phytosterol scaffold alter pharmacological properties across multiple endpoints.

Anti-Metastatic Mechanism-of-Action Studies

With a 3.32% migration rate at 200 µg/mL in MDA-MB-231 cells and a computed MMP-1 binding energy of −11.81 kcal/mol, sitostenone is a suitable tool compound for investigating the molecular mechanisms linking phytosteroid structure to cell motility inhibition . The in silico data suggest matrix metalloproteinase-1 as a candidate target for biochemical validation studies.

Technical Documentation Hub

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38 linked technical documents
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